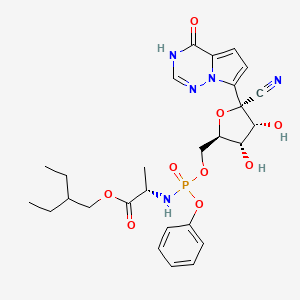
5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole is a benzimidazole derivative known for its diverse applications in medicinal chemistry. Benzimidazole compounds are recognized for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
准备方法
The synthesis of 5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method includes reacting 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole with m-chloroperoxybenzoic acid in a methylene chloride solution at a pH of about 8.0 to 8.6 . The reaction mixture is then extracted with aqueous NaOH, and the product is crystallized from ethanol .
化学反应分析
5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Commonly occurs with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperoxybenzoic acid yields sulfoxides .
科学研究应用
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a proton pump inhibitor for treating gastric acid-related disorders.
Industry: Utilized in the development of corrosion inhibitors for metals.
作用机制
The mechanism of action of 5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole involves its interaction with molecular targets such as proton pumps. It inhibits the H+/K±ATPase enzyme in gastric parietal cells, reducing gastric acid secretion . This inhibition is achieved through the formation of a covalent bond with the enzyme, leading to its irreversible inactivation .
相似化合物的比较
Similar compounds include:
Omeprazole: Another benzimidazole derivative used as a proton pump inhibitor.
Ilaprazole: Known for its potent and long-lasting inhibition of gastric acid secretion.
Compared to these compounds, 5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole offers unique structural features that may enhance its pharmacological efficacy and stability .
属性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC 名称 |
5-methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole |
InChI |
InChI=1S/C15H15N3O/c1-10-6-7-16-9-12(10)15-17-13-8-11(19-3)4-5-14(13)18(15)2/h4-9H,1-3H3 |
InChI 键 |
HUMQBUAIWWAUDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)C2=NC3=C(N2C)C=CC(=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



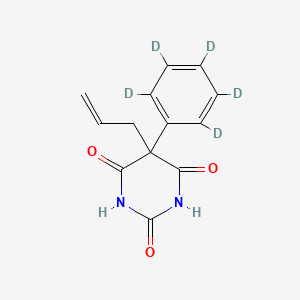
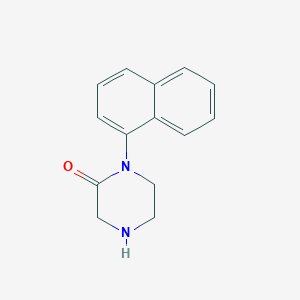
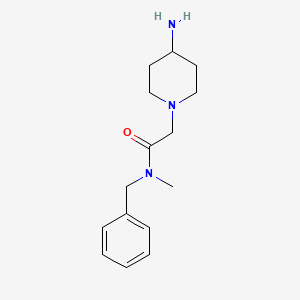

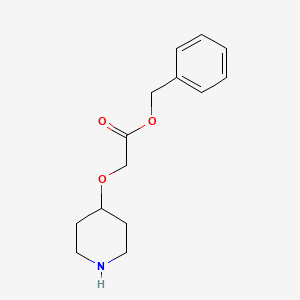
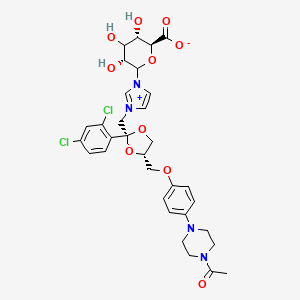
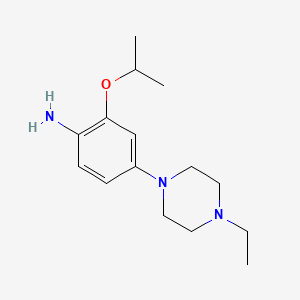
![1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate](/img/structure/B13855649.png)
![7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B13855653.png)
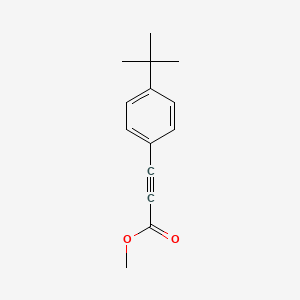

![1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13855666.png)
